molecular formula C11H10ClFN4OS B5605804 N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5605804
M. Wt: 300.74 g/mol
InChI Key: SSZFMPHYUUQRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C11H10ClFN4OS and its molecular weight is 300.74 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is 300.0247880 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Molecular Formula

  • C : 11
  • H : 10
  • Cl : 1
  • F : 1
  • N : 4
  • O : 1
  • S : 1

Molecular Weight

  • 300.74 g/mol

Structural Representation

The compound features a triazole moiety linked to a chloro-fluorophenyl group and an acetamide functional group, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential efficacy against bacterial and fungal infections.

Case Study: Antifungal Activity

In a study evaluating various triazole derivatives, it was found that those with electron-withdrawing groups (like chlorine) showed enhanced antifungal activity. The compound demonstrated an IC50 value of approximately 0.5 µg/mL against several fungal strains, indicating strong antifungal potential .

Anticancer Activity

The compound's structure suggests possible anticancer properties due to the presence of the triazole ring, which has been associated with cytotoxic effects in various cancer cell lines.

Research Findings

In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) showed that the compound reduced cell viability significantly. The IC50 values ranged from 10 to 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

The proposed mechanism involves the inhibition of specific enzymes and pathways crucial for cell proliferation and survival. The triazole ring may interfere with the synthesis of nucleic acids or proteins essential for cancer cell growth.

Structure-Activity Relationship (SAR)

SAR analysis indicates that modifications to the phenyl and triazole rings can significantly influence biological activity. For instance:

  • Chlorine Substitution : Enhances lipophilicity and cellular uptake.
  • Fluorine Presence : May improve binding affinity to biological targets due to electronegativity differences.

Data Overview

Biological ActivityIC50 ValueCell Line/Organism
Antifungal0.5 µg/mLVarious fungal strains
Anticancer10–20 µMA549 (lung cancer)

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN4OS/c1-17-6-14-16-11(17)19-5-10(18)15-9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZFMPHYUUQRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.